![molecular formula C19H22O2 B1358983 4-Methoxy-4'-n-pentylbenzophenone CAS No. 64357-56-8](/img/structure/B1358983.png)
4-Methoxy-4'-n-pentylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4’-n-pentylbenzophenone is an organic compound with the molecular formula C19H22O2. It belongs to the class of benzophenones, which are widely used in various industrial applications, including as UV absorbers, fragrances, and intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-4’-n-pentylbenzophenone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This is one of the most common methods for synthesizing benzophenone derivatives.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzophenone in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-Methoxy-4’-n-pentylbenzophenone typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated and nitrated benzophenone derivatives
Scientific Research Applications
4-Methoxy-4’-n-pentylbenzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-n-pentylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. It can act as a UV absorber by absorbing harmful UV radiation and converting it into less harmful energy forms, thereby protecting materials and biological systems from UV damage .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzophenone
- 4-Hydroxybenzophenone
- 4,4’-Dimethoxybenzophenone
Comparison
4-Methoxy-4’-n-pentylbenzophenone is unique due to its n-pentyl substituent, which imparts distinct physical and chemical properties compared to other benzophenone derivatives. This substituent enhances its lipophilicity and alters its reactivity in various chemical reactions .
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)17-11-13-18(21-2)14-12-17/h7-14H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPIDYVRSWPDIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641489 |
Source
|
Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64357-56-8 |
Source
|
Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.